molecular formula C9H5Cl3N2O B5851674 2,2,2-trichloro-N-(2-cyanophenyl)acetamide

2,2,2-trichloro-N-(2-cyanophenyl)acetamide

Cat. No.: B5851674
M. Wt: 263.5 g/mol
InChI Key: JBLQSXYHCNASCW-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N-(2-cyanophenyl)acetamide is an organic compound with the molecular formula C9H5Cl3N2O It is characterized by the presence of three chlorine atoms, a cyanophenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trichloro-N-(2-cyanophenyl)acetamide typically involves the reaction of 2-cyanophenylamine with trichloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-cyanophenylamine+trichloroacetyl chlorideThis compound+HCl\text{2-cyanophenylamine} + \text{trichloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-cyanophenylamine+trichloroacetyl chloride→this compound+HCl

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the trichloromethyl group.

    Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used.

    Hydrolysis: Yields the corresponding carboxylic acid and amine.

Scientific Research Applications

2,2,2-Trichloro-N-(2-cyanophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N-(2-cyanophenyl)acetamide involves its interaction with specific molecular targets. The trichloromethyl group and the cyanophenyl moiety can interact with enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    2,2,2-Trichloro-N-(4-cyanophenyl)acetamide: Similar structure but with the cyanophenyl group in the para position.

    2,2,2-Trichloro-N-(3-cyanophenyl)acetamide: Similar structure but with the cyanophenyl group in the meta position.

Uniqueness: 2,2,2-Trichloro-N-(2-cyanophenyl)acetamide is unique due to the ortho position of the cyanophenyl group, which can influence its reactivity and interactions compared to its para and meta counterparts.

Properties

IUPAC Name

2,2,2-trichloro-N-(2-cyanophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl3N2O/c10-9(11,12)8(15)14-7-4-2-1-3-6(7)5-13/h1-4H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLQSXYHCNASCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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